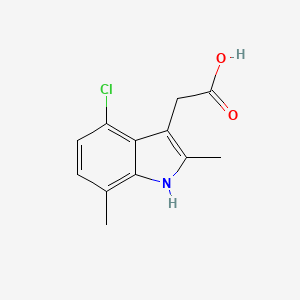
Acide (4-chloro-2,7-diméthyl-1H-indol-3-yl)acétique
Vue d'ensemble
Description
“(4-chloro-2,7-dimethyl-1H-indol-3-yl)acetic acid” is a chlorinated analogue of the more common indole-3-acetic acid (IAA) auxin . It is found in the seeds of a variety of plants, particularly legumes such as peas and broad beans .
Synthesis Analysis
The synthesis of indole derivatives has attracted increasing attention in recent years due to their significant role in natural products and drugs . The biosynthesis of 4-Cl-IAA diverges from IAA biosynthesis when the amino acid tryptophan is chlorinated to form 4-chlorotryptophan (4-Cl-Trp); the biosynthesis of 4-Cl-IAA then proceeds parallel to that of IAA .Molecular Structure Analysis
The molecular formula of “(4-chloro-2,7-dimethyl-1H-indol-3-yl)acetic acid” is C12H12ClNO2 . Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Applications De Recherche Scientifique
Synthèse de dérivés de l'indole
Les dérivés de l'indole sont importants dans les produits naturels et les médicaments . Ils jouent un rôle crucial en biologie cellulaire . Le composé Acide (4-chloro-2,7-diméthyl-1H-indol-3-yl)acétique, étant un dérivé de l'indole, pourrait être utilisé dans la synthèse de divers composés biologiquement actifs .
Traitement du cancer
Les dérivés de l'indole ont montré un potentiel dans le traitement des cellules cancéreuses . Ils ont attiré une attention croissante ces dernières années pour leurs propriétés biologiquement vitales .
Applications antimicrobiennes
Les dérivés de l'indole ont été utilisés dans le traitement de diverses infections microbiennes . Ils ont montré une efficacité contre une variété de microbes .
Traitement de divers troubles
Les dérivés de l'indole ont été utilisés dans le traitement de divers troubles dans le corps humain . Cela suggère que l'this compound pourrait potentiellement être utilisé dans des applications similaires .
Activité antivirale
Les dérivés de l'indole ont montré une activité antivirale . Par exemple, certains dérivés de l'indole ont montré une activité inhibitrice contre le virus de la grippe A .
Activité anti-inflammatoire
Les dérivés de l'indole ont montré une activité anti-inflammatoire . Cela suggère que l'this compound pourrait potentiellement être utilisé dans le traitement des affections inflammatoires .
Activité antioxydante
Les dérivés de l'indole ont montré une activité antioxydante . Cela suggère que l'this compound pourrait potentiellement être utilisé comme antioxydant .
Activité antidiabétique
Les dérivés de l'indole ont montré une activité antidiabétique . Cela suggère que l'this compound pourrait potentiellement être utilisé dans le traitement du diabète .
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple targets . These pathways can lead to various downstream effects, contributing to the compound’s diverse biological activities.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-chloro-2,7-dimethyl-1H-indol-3-yl)acetic acid. For instance, thermal decomposition can lead to the release of irritating gases and vapors . Therefore, it’s crucial to keep the compound and its containers away from heat and sources of ignition .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chloro-2,7-dimethyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-6-3-4-9(13)11-8(5-10(15)16)7(2)14-12(6)11/h3-4,14H,5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRNFHNVLFJYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=C(N2)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101251849 | |
| Record name | 4-Chloro-2,7-dimethyl-1H-indole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105908-44-9 | |
| Record name | 4-Chloro-2,7-dimethyl-1H-indole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105908-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,7-dimethyl-1H-indole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B1637167.png)
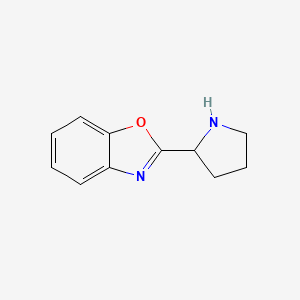
![2-[5-(Cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B1637181.png)
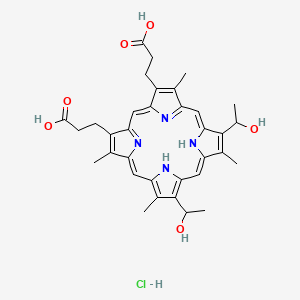

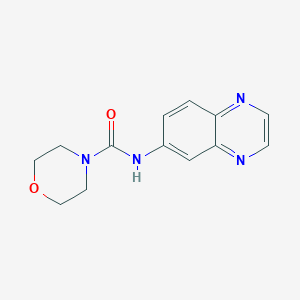
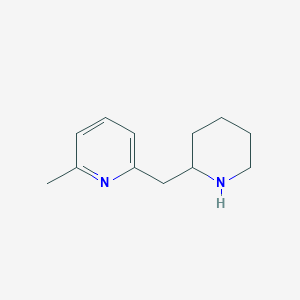

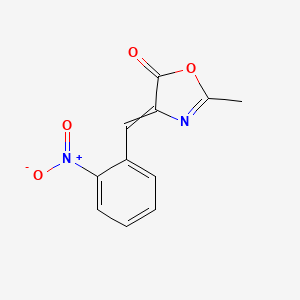
![4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B1637219.png)
![2,3-dichloro-4-[(2,4-dichlorophenyl)hydrazinylidene]but-2-enoic Acid](/img/structure/B1637228.png)
![N'-[2-(2-cyanovinyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethyliminoformamide](/img/structure/B1637234.png)
